molecular formula C11H16S B8755456 4-(1,1-Dimethylpropyl)-benzenethiol CAS No. 2396-69-2

4-(1,1-Dimethylpropyl)-benzenethiol

Cat. No.: B8755456
CAS No.: 2396-69-2
M. Wt: 180.31 g/mol
InChI Key: YJUFLNZGJQSNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1-Dimethylpropyl)-benzenethiol is a benzenethiol derivative with the molecular formula C11H16S and a molecular weight of 180.31 g/mol . This compound features a thiol functional group and a bulky 1,1-dimethylpropyl substituent, making it a valuable building block in organic synthesis and materials science research. It can serve as a precursor or intermediate in sophisticated synthetic pathways, such as those involving palladium-catalyzed coupling reactions like the Heck reaction, which are pivotal for creating complex molecular architectures . Researchers can leverage this compound in the development of novel ligands for metal catalysts, the synthesis of functionalized polymers, or in the study of semivolatile organic compounds (SVOCs) using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) . As a specialized chemical, it is handled and characterized in controlled laboratory environments. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2396-69-2

Molecular Formula

C11H16S

Molecular Weight

180.31 g/mol

IUPAC Name

4-(2-methylbutan-2-yl)benzenethiol

InChI

InChI=1S/C11H16S/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8,12H,4H2,1-3H3

InChI Key

YJUFLNZGJQSNRI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)S

Origin of Product

United States

Synthetic Methodologies for 4 1,1 Dimethylpropyl Benzenethiol and Functionalized Derivatives

Strategies for Direct Introduction of the Thiol Group onto Substituted Benzene (B151609) Rings

The direct installation of a thiol (-SH) group onto an existing 4-(1,1-dimethylpropyl)benzene framework is a common and versatile approach. This can be achieved through several key transformations, each with its own advantages and limitations.

Nucleophilic Substitution Reactions with Sulfur Sources on Halogenated Aryl Systems

Nucleophilic aromatic substitution (SNAr) reactions offer a direct pathway to introduce a thiol group by displacing a halogen atom on the aromatic ring with a sulfur-containing nucleophile. nih.govbohrium.com For this reaction to proceed, the aryl halide must be "activated" by the presence of electron-withdrawing groups. acs.orgacs.org In the context of 4-(1,1-dimethylpropyl)benzene, the alkyl group is electron-donating, which generally disfavors classical SNAr reactions. However, under specific conditions, particularly with the use of strong nucleophiles and appropriate solvents, this method can be employed.

A typical procedure involves the reaction of a 4-(1,1-dimethylpropyl)halobenzene with a sulfur source such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. The reactivity of the halogen follows the general trend I > Br > Cl > F.

Table 1: Nucleophilic Aromatic Substitution for Thiol Synthesis

Aryl Halide Sulfur Source Conditions Product
4-(1,1-Dimethylpropyl)iodobenzene NaSH DMF, heat 4-(1,1-Dimethylpropyl)-benzenethiol

Reduction of Sulfonyl Halides and Other Oxidized Sulfur Precursors to Thiol Functionality

A widely used and reliable method for the synthesis of aryl thiols involves the reduction of the corresponding arylsulfonyl chlorides. google.comtaylorfrancis.com This two-step approach begins with the sulfonation of 4-(1,1-dimethylpropyl)benzene to produce 4-(1,1-dimethylpropyl)benzenesulfonic acid, which is then converted to the sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 4-(1,1-dimethylpropyl)benzenesulfonyl chloride can then be reduced to the desired thiol using various reducing agents.

Common reducing agents for this transformation include zinc dust in acidic media, lithium aluminum hydride (LiAlH₄), and triphenylphosphine. taylorfrancis.comresearchgate.netorganic-chemistry.org Catalytic hydrogenation over a palladium catalyst has also been reported as an effective method. google.comgoogle.com

Table 2: Reduction of 4-(1,1-Dimethylpropyl)benzenesulfonyl Chloride

Reducing Agent Solvent Conditions Yield (%)
Zn / H₂SO₄ Ethanol Reflux High
LiAlH₄ Diethyl ether 0 °C to RT Good
PPh₃ Toluene Reflux Efficient

Transition-Metal-Catalyzed Thiolation of Aryl Halides

In recent years, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds. chemrevlett.comnih.govresearchgate.net These methods are particularly valuable for aryl halides that are not activated towards traditional nucleophilic substitution. Palladium and copper-based catalytic systems are most commonly employed for the thiolation of aryl halides. acsgcipr.org

The Buchwald-Hartwig amination protocol has been successfully adapted for C-S bond formation, utilizing palladium catalysts with specialized phosphine (B1218219) ligands to couple aryl halides with thiols or thiol equivalents. acsgcipr.org Copper-catalyzed methods, often referred to as Ullmann-type couplings, provide a cost-effective alternative. acsgcipr.orgorganic-chemistry.org These reactions typically involve the use of a base to generate the thiolate anion in situ. A notable advantage of these methods is their broad functional group tolerance. researchgate.net

Table 3: Transition-Metal-Catalyzed Thiolation

Catalyst System Aryl Halide Sulfur Source Base Solvent
Pd(dba)₂ / Xantphos 4-(1,1-Dimethylpropyl)bromobenzene Thiophenol Cs₂CO₃ Toluene

C-H Functionalization Approaches for Thiol Group Installation

Direct C-H functionalization represents a state-of-the-art strategy for introducing a thiol group, avoiding the pre-functionalization of the aromatic ring with a halide. nih.gov This approach is highly atom-economical and environmentally benign. Transition-metal catalysis, often with rhodium or palladium, plays a pivotal role in activating the C-H bond. nih.govyoutube.com The reaction typically requires a directing group to achieve regioselectivity. For the synthesis of this compound, a directing group would be needed to favor functionalization at the para-position relative to the bulky alkyl group.

While still an evolving field, C-H thiolation offers a promising and efficient route for the synthesis of aryl thiols. Research is ongoing to develop more general and practical methods for this transformation.

Construction of the 1,1-Dimethylpropylphenyl Skeleton

An alternative synthetic strategy involves first constructing the 4-(1,1-dimethylpropyl)phenyl scaffold, which can then be converted to the target thiol through various methods, including those described in section 2.1.

Friedel-Crafts Alkylation Reactions with Branched Alkyl Halides and Alkenes

The Friedel-Crafts alkylation is a classic and widely used method for attaching alkyl groups to an aromatic ring. libretexts.orglibretexts.org To synthesize the 4-(1,1-dimethylpropyl)phenyl skeleton, benzene can be alkylated with a suitable five-carbon branched alkyl halide, such as 2-chloro-2-methylbutane (B165293) (tert-amyl chloride), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.comcerritos.edu

Alternatively, an alkene, such as 2-methyl-2-butene, can be used as the alkylating agent in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrofluoric acid (HF). youtube.comyoutube.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile is the tert-amyl carbocation. Due to the electron-donating and sterically bulky nature of the 1,1-dimethylpropyl group, the para-substituted product is generally favored. chemguide.co.uk However, a significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the alkylated product is more reactive than the starting material. youtube.com Using a large excess of benzene can help to minimize this side reaction. libretexts.org It is important to note that carbocation rearrangements can occur in Friedel-Crafts alkylations, but the use of a tertiary alkyl halide or a branched alkene that forms a stable tertiary carbocation mitigates this issue. chemistrysteps.com

Once 4-(1,1-dimethylpropyl)benzene is obtained, it can be subjected to sulfonation followed by reduction, or halogenation followed by a transition-metal-catalyzed thiolation to yield the final product, this compound. A two-step protocol involving the activation of tertiary benzylic alcohols with thionyl chloride followed by treatment with trimethylaluminum (B3029685) has also been described for preparing meta-tert-alkylbenzenes, which could be adapted for this synthesis. nih.gov

Table 4: Friedel-Crafts Alkylation for Skeleton Construction

Aromatic Substrate Alkylating Agent Catalyst Product
Benzene 2-Chloro-2-methylbutane AlCl₃ 4-(1,1-Dimethylpropyl)benzene

Regioselective Alkylation Strategies for Para-Substituted Benzene Derivatives

The introduction of the 1,1-dimethylpropyl (tert-amyl) group onto a benzene ring to achieve para-substitution is a key step in the synthesis of the target compound. Friedel-Crafts alkylation is a primary method for this transformation, though it presents challenges in controlling regioselectivity and preventing side reactions. lumenlearning.comlibretexts.org

A common approach involves the reaction of benzene with an alkylating agent such as an alkyl halide or an alcohol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org For the synthesis of a tert-amyl substituted benzene, tert-amyl alcohol or a related alkene (isoamylene) can be used as the alkylating agent. nih.govgoogle.com The reaction of phenol (B47542) with isoamylene (2-methyl-1-butene or 2-methyl-2-butene) in the presence of an acidic catalyst, such as silica-alumina or an acidic ion-exchange resin, can yield p-tert-amylphenol. google.com This intermediate can then be further functionalized to introduce the thiol group.

The regioselectivity of Friedel-Crafts alkylation is governed by the directing effects of the substituents already present on the benzene ring. When starting with an ortho, para-directing group, a mixture of ortho and para isomers is often obtained. However, the sterically bulky tert-amyl group tends to favor substitution at the less hindered para-position, which can lead to a higher yield of the desired p-substituted product. cerritos.edu

To circumvent issues associated with traditional Friedel-Crafts reactions, alternative methods have been developed. For instance, a two-step protocol for preparing meta-tert-alkylbenzenes involves the activation of tertiary benzylic alcohols with thionyl chloride (SOCl₂) or concentrated HCl, followed by treatment with trimethylaluminum. nih.gov This method has been successful in installing 1,1-dimethylpropyl groups. nih.gov

Table 1: Examples of Reagents and Catalysts for Regioselective Alkylation

Alkylating AgentCatalyst/ReagentTarget IntermediateReference(s)
IsoamyleneSilica-alumina, Zeolitesp-tert-Amylphenol google.com
tert-Butyl alcoholAcetic acid, Sulfuric acid1,4-Di-t-butyl-2,5-dimethoxybenzene mnstate.edu
1-Chloro-2,2-dimethylpropane (B1207488)AlCl₃(1,1-Dimethylpropyl)benzene libretexts.org
Tertiary benzylic alcoholsSOCl₂, AlMe₃m-tert-Alkylbenzenes nih.gov

Isomerization and Rearrangement Processes in Alkylbenzene Synthesis

A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of isomeric products. lumenlearning.comlibretexts.org When using primary alkyl halides, the initially formed primary carbocation can rearrange to a more stable secondary or tertiary carbocation via hydride or alkyl shifts. libretexts.orgyoutube.com

For example, the alkylation of benzene with 1-chlorobutane (B31608) yields a mixture of n-butylbenzene and sec-butylbenzene (B1681704) due to the rearrangement of the primary butyl carbocation to the more stable secondary carbocation. libretexts.org Similarly, the reaction of benzene with 1-chloro-2,2-dimethylpropane results in the formation of (1,1-dimethylpropyl)benzene. This occurs because the initial primary carbocation rearranges to a more stable tertiary carbocation through a methyl shift. libretexts.org

While rearrangements can be a limitation, they can also be exploited to synthesize specific isomers. In the case of synthesizing this compound, starting with an alkylating agent that forms a tertiary carbocation, such as tert-amyl chloride or tert-amyl alcohol, minimizes the likelihood of further rearrangement. cerritos.edu The use of tertiary halides is a strategy to limit carbocation rearrangement. cerritos.edu

To avoid rearrangements altogether, Friedel-Crafts acylation followed by reduction offers a reliable alternative for introducing straight-chain alkyl groups. masterorganicchemistry.com In this method, an acyl group is introduced, which is deactivating and does not undergo rearrangement. The carbonyl group is then reduced to a methylene (B1212753) group. However, for branched alkyl groups like tert-amyl, this two-step process is not as straightforward.

Table 2: Examples of Rearrangements in Alkylbenzene Synthesis

Starting Alkyl HalideObserved Product(s)Type of RearrangementReference(s)
1-Chlorobutanen-Butylbenzene, sec-ButylbenzeneHydride shift libretexts.org
1-Chloro-2,2-dimethylpropane(1,1-Dimethylpropyl)benzeneMethyl shift libretexts.org
1-PropylchlorideIsopropylbenzeneHydride shift masterorganicchemistry.comyoutube.com

Multi-Step Convergent and Divergent Synthesis Pathways

The synthesis of this compound typically involves a multi-step sequence where the tert-amyl group and the thiol group are introduced in separate stages. These pathways can be designed in a convergent or divergent manner to access the target molecule and its functionalized derivatives.

The thiol group is highly reactive and susceptible to oxidation to disulfides. thieme-connect.de Therefore, protecting the thiol functionality is often a crucial step in a multi-step synthesis. thieme-connect.de A variety of protecting groups are available for thiols, with their selection depending on the specific reaction conditions of the subsequent steps. thieme-connect.de

Common thiol protecting groups include thioethers, such as the tert-butyl thioether, which is stable to acidic conditions used for the cleavage of N-Boc groups. thieme-connect.de Other protecting groups, such as the acetamidomethyl (Acm), methoxybenzyl (MBzl), and trityl (Trt) groups, are also employed, particularly in peptide synthesis. google.com A novel approach utilizes tris(4-azidophenyl)methanol as a protecting group for thiols, which can be cleaved under mild conditions via a Staudinger reduction. kit.edu

In a potential synthetic route to this compound, one could first synthesize the corresponding aryl halide, 4-(1,1-dimethylpropyl)bromobenzene. This intermediate could then be reacted with a protected thiol source, followed by deprotection to yield the final product. Alternatively, the thiol group can be introduced via a Newman-Kwart rearrangement, which involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, followed by hydrolysis.

The deprotection of the thiol group is the final step to unveil the free thiol. The choice of deprotection method depends on the protecting group used. For example, S-tert-butyl groups can be removed under strongly acidic conditions, while other groups might require specific reagents or reaction conditions. thieme-connect.degoogle.com

Table 3: Common Thiol Protecting Groups and Deprotection Conditions

Protecting GroupAbbreviationDeprotection ConditionsReference(s)
tert-ButyltBuStrong acid (e.g., TFA, HCl) thieme-connect.degoogle.com
AcetamidomethylAcmAcid in the presence of an oxidizing agent google.com
MethoxybenzylMBzlAcid in the presence of an oxidizing agent google.com
Tris(4-azidophenyl)methyl-Trimethyl phosphine, THF/HCl kit.edu

A convergent synthetic strategy for this compound would involve the separate synthesis of the 4-(1,1-dimethylpropyl)phenyl moiety and the thiol source, followed by their coupling. A divergent approach, on the other hand, would start with a common intermediate that can be functionalized in different ways to produce a variety of derivatives.

A plausible multi-step synthesis could begin with the Friedel-Crafts alkylation of benzene to form tert-amylbenzene. libretexts.org This intermediate can then undergo sulfonation at the para position, followed by reduction of the resulting sulfonic acid to the corresponding benzenethiol (B1682325).

Alternatively, a route could commence with a pre-functionalized benzene derivative. For example, starting with p-bromophenol, the hydroxyl group could be protected, followed by a reaction to introduce the tert-amyl group. Subsequent conversion of the bromo group to a thiol would then yield the desired product after deprotection.

Recent advances in C-H functionalization offer more direct routes for sequential functionalization. While not yet specifically reported for this compound, these methods hold promise for more efficient syntheses in the future.

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are environmentally friendly, minimizing waste and the use of hazardous substances. Applying these principles to the synthesis of this compound is an important consideration for industrial-scale production.

Traditional organic synthesis often relies on volatile and potentially toxic organic solvents. Developing synthetic methods that operate in solvent-free conditions or in environmentally benign solvents like water is a key goal of green chemistry.

For the synthesis of thiols, several green approaches have been reported. For instance, the synthesis of thioacetals, which can be used as protected forms of thiols, has been demonstrated in aqueous media. youtube.com Furthermore, one-pot syntheses of p-tert-butylthiacalixarenes have been developed, which can reduce the number of steps and the amount of waste generated. researchgate.net

The use of solid acid catalysts, such as zeolites and clays, in Friedel-Crafts alkylation is another green alternative to traditional Lewis acids like AlCl₃, which are often used in stoichiometric amounts and generate significant waste during workup. google.com These solid catalysts are often recyclable and can lead to cleaner reactions.

The development of catalytic methods that proceed with high atom economy is also a central tenet of green chemistry. In this context, direct C-H functionalization methods, which avoid the need for pre-functionalized starting materials, are highly desirable. While specific applications to the synthesis of this compound are still emerging, the broader field of green chemistry offers valuable strategies for optimizing its synthesis.

Atom-Economic Transformations and Waste Minimization

The principles of green chemistry, particularly atom economy and waste minimization, are central to the development of modern synthetic methodologies for producing this compound. These principles drive the innovation of cleaner, more efficient, and cost-effective processes by maximizing the incorporation of reactant atoms into the final product and reducing the generation of hazardous waste.

Historically, the synthesis of aryl thiols often involved multi-step procedures with poor atom economy. A traditional route to this compound would typically start with the Friedel-Crafts alkylation of benzene with 2-methyl-2-butanol (B152257) or 2-chloro-2-methylbutane to form 4-(1,1-dimethylpropyl)benzene (tert-amylbenzene). This is followed by chlorosulfonation and subsequent reduction of the resulting 4-(1,1-dimethylpropyl)benzenesulfonyl chloride. While effective, the reduction step in this sequence has been a significant source of waste. Classical reduction methods often employ stoichiometric amounts of metals like zinc or tin in acidic media, which generates large quantities of metal salt byproducts that require disposal.

In pursuit of more sustainable practices, research has focused on developing catalytic and more direct synthetic routes that significantly improve atom economy and minimize waste.

Catalytic Hydrogenation of Arylsulfonyl Chlorides

A significant advancement in reducing waste from the sulfonyl chloride reduction route is the replacement of stoichiometric metal reductants with catalytic hydrogenation. This approach involves the reduction of an aryl sulfonyl chloride, such as 4-(1,1-dimethylpropyl)benzenesulfonyl chloride, with hydrogen gas in the presence of a catalyst. google.comgoogle.com Palladium-based catalysts, often supported on carbon, have proven effective for this transformation. google.com The process can be carried out under moderate hydrogen pressure. taylorfrancis.com

A crucial aspect of this method is the management of the hydrogen chloride (HCl) byproduct formed during the reaction. To prevent the accumulation of this corrosive acid, a base is typically added to the reaction mixture. google.com The choice of base and solvent is critical to the success of the reaction. The use of certain bases can influence the product distribution, with some conditions favoring the formation of the corresponding disulfide. taylorfrancis.com However, the disulfide can subsequently be reduced to the desired thiol. This catalytic method dramatically reduces the generation of inorganic waste compared to using stoichiometric metal reductants.

Direct C-H Thiolation

The most atom-economical approach to synthesizing this compound would be through the direct C-H thiolation of the precursor, 4-(1,1-dimethylpropyl)benzene. This strategy aims to directly replace a hydrogen atom on the aromatic ring with a thiol group, eliminating the need for pre-functionalization steps like halogenation or sulfonation. Direct C-H functionalization represents a major goal in modern organic synthesis due to its efficiency and reduction in synthetic steps.

Recent developments have seen the emergence of various catalytic systems for the direct thiolation of arenes. acs.orgnih.govresearchgate.net These methods often employ transition metal catalysts or, in some cases, are metal-free, utilizing photoredox catalysis under visible light. acs.orgnih.gov For instance, metal-free, visible-light-induced aerobic thiolation of phenols with thiophenols has been reported, highlighting the potential for highly selective and environmentally benign C-S bond formation. acs.orgnih.gov While a specific application to 4-(1,1-dimethylpropyl)benzene may not be widely documented, the general success of these methods on other electron-rich arenes suggests their potential applicability. Such a process would likely involve the reaction of 4-(1,1-dimethylpropyl)benzene with a sulfur source in the presence of a suitable catalyst and oxidant.

The primary advantages of a direct C-H thiolation route are:

High Atom Economy: Ideally, all atoms from the arene and the sulfur source are incorporated into the product and a small byproduct, or no byproduct at all.

Reduced Step Count: This approach can potentially reduce a multi-step synthesis to a single step, saving time, energy, and resources.

Waste Minimization: By avoiding stoichiometric reagents and multiple reaction steps, the generation of waste is significantly curtailed.

The following table provides a comparative overview of a traditional synthetic route with more atom-economic alternatives for the synthesis of this compound.

Synthetic RouteKey ReagentsKey ByproductsAtom EconomyWaste/Environmental Impact
Traditional Sulfonation/Reduction 4-(1,1-dimethylpropyl)benzene, Chlorosulfonic acid, Zinc, AcidZinc salts, Sulfur dioxide, WaterLowHigh; generation of significant metal waste and acidic byproducts.
Catalytic Sulfonation/Reduction 4-(1,1-dimethylpropyl)benzene, Chlorosulfonic acid, H₂, Palladium catalyst, BaseHCl (neutralized), WaterModerateModerate; avoids bulk metal waste, but still involves a multi-step process. google.comgoogle.com
Hypothetical Direct C-H Thiolation 4-(1,1-dimethylpropyl)benzene, Sulfur source (e.g., S₈, disulfide), Catalyst (e.g., metal or photocatalyst), OxidantWater (if using H₂S and an oxidant), or regenerated catalystHigh (Potentially)Low (Potentially); single step, minimal byproducts, potential for recyclable catalysts. acs.orgnih.govresearchgate.net

Reaction Chemistry and Mechanistic Elucidation of 4 1,1 Dimethylpropyl Benzenethiol

Reactivity Profiles of the Aryl Thiol Functional Group

The thiol (-SH) group attached to the benzene (B151609) ring is the primary site of many chemical transformations for 4-(1,1-dimethylpropyl)-benzenethiol. Its reactivity is characterized by a range of reactions including click chemistry, oxidation, nucleophilic additions, metal coordination, and radical processes.

Thiol-Ene and Thiol-Yne Click Reactions: Kinetics and Stereochemical Control

Thiol-ene and thiol-yne reactions are powerful "click" chemistries known for their efficiency and high yields. These reactions proceed via a radical-mediated pathway, often initiated by light or a radical initiator. nih.govresearchgate.net The process begins with the generation of a thiyl radical from the thiol, which then adds across an alkene (thiol-ene) or alkyne (thiol-yne). nih.govnih.gov

The kinetics of these reactions are generally fast, with rate constants for the propagation and chain transfer steps being quite high. researchgate.net The reactivity of the alkene or alkyne substrate significantly influences the reaction kinetics. nih.gov For instance, terminal double bonds are considerably more reactive than internal ones in the anti-Markovnikov addition of thiols, which can be attributed to steric factors and the reversible nature of the thiol-ene reaction. thieme-connect.de While the thiol-yne reaction is regioselective, it often produces a mixture of E- and Z-vinyl sulfide (B99878) stereoisomers, indicating a lack of significant stereoselectivity. thieme-connect.de

The general mechanism for the radical thiol-ene addition involves:

Initiation: A radical initiator abstracts a hydrogen atom from the thiol (R-SH) to form a thiyl radical (RS•). nih.gov

Propagation: The thiyl radical adds to the alkene, forming a carbon-centered radical. nih.gov

Chain Transfer: This carbon-centered radical abstracts a hydrogen from another thiol molecule, yielding the thioether product and a new thiyl radical to continue the chain. nih.gov

Oxidative Transformations: Disulfide Formation and Higher Oxidation States

The thiol group of this compound is susceptible to oxidation. A common transformation is the formation of the corresponding disulfide, bis(4-(1,1-dimethylpropyl)phenyl) disulfide. This can be achieved through various methods, including air oxidation, often catalyzed by a base, or by using oxidizing agents like dimethyl sulfoxide (B87167) (DMSO) catalyzed by dichlorodioxomolybdenum(VI) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). wikipedia.orgorganic-chemistry.org The formation of unsymmetrical disulfides can be accomplished by reacting the thiol with 1-chlorobenzotriazole (B28376) to form a benzotriazolated thiol intermediate, which then reacts with another thiol. organic-chemistry.org

Further oxidation of the sulfur atom can lead to higher oxidation states, such as sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H). Thiyl radicals can react with molecular oxygen to form thiylperoxyl radicals (RSOO•), which can then rearrange to sulfonyl radicals (RSO₂•) and further convert to sulfonylperoxyl radicals (RSO₂OO•), ultimately leading to sulfonates in the presence of electron or hydrogen donors. nih.gov

Nucleophilic Additions and Conjugate Additions

The thiolate anion, formed by the deprotonation of the thiol, is a potent nucleophile. It can participate in nucleophilic addition reactions, particularly 1,4-conjugate additions to activated alkynes, also known as Michael additions. nih.govbham.ac.uk These reactions are highly efficient and can often be performed under ambient conditions, sometimes with base catalysis to increase the nucleophilicity of the thiol. bham.ac.uk The reaction of thiophenol derivatives with quinonediimides has been studied, where the thiolate anion adds to the quinonoid system. koreascience.kr The nucleophilic addition of benzenethiol (B1682325) to the glycal portion of unsaturated nucleosides has also been reported, proceeding through the nucleophilic attack of the thiolate at the anomeric position. nih.gov

Metal Ion Coordination and Ligand Exchange Processes

The sulfur atom in the thiol group possesses lone pairs of electrons, enabling it to coordinate with metal ions. Thiolates are known to act as ligands in coordination complexes. While specific studies on the coordination chemistry of this compound are not prevalent in the provided search results, the general principles of thiol-metal interactions apply.

Thiol-disulfide exchange is a critical process in biochemistry, often mediated by enzymes, and involves the attack of a thiolate on a disulfide bond. wikipedia.org This process is a type of ligand exchange where a new disulfide bond is formed. wikipedia.orgnih.gov

Radical Chemistry Involving Thiyl Radicals

Thiyl radicals (RS•) are key intermediates in the chemistry of this compound. They can be generated through several methods, including hydrogen atom abstraction from the thiol by other radicals (e.g., from an initiator like AIBN), one-electron oxidation, or photolysis. mdpi.comprinceton.edu The rate constants for hydrogen abstraction to form thiyl radicals are typically very high. mdpi.com

Once formed, thiyl radicals can participate in various reactions:

Addition to unsaturated bonds: As seen in thiol-ene and thiol-yne reactions. mdpi.com

Hydrogen abstraction: Thiyl radicals can abstract hydrogen atoms from other molecules. nih.gov

Electron transfer: Thiyl radicals can be involved in electron transfer processes. nih.gov

Reaction with oxygen: As mentioned earlier, they can react with molecular oxygen to form various oxidized sulfur species. nih.gov

The formation of thiyl radicals can also be a consequence of electron transfer from the thiol to a radical cation. researchgate.net

Aromatic Ring Reactivity and Directed Functionalization

The benzene ring of this compound can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are governed by the directing effects of the two substituents: the thiol group (-SH) and the 1,1-dimethylpropyl group.

Both the thiol group and alkyl groups are generally considered activating groups and ortho-, para-directors for electrophilic aromatic substitution. libretexts.orgmsu.edu Activating groups increase the rate of reaction compared to unsubstituted benzene. libretexts.org The directing effect is a result of the ability of these groups to donate electron density to the benzene ring, which stabilizes the positively charged intermediate (arenium ion) formed during the substitution process. msu.edu

Thiol Group (-SH): The sulfur atom can donate a lone pair of electrons to the ring through resonance, which strongly activates the ortho and para positions.

1,1-Dimethylpropyl Group: This bulky alkyl group is an activating group due to its electron-donating inductive effect. msu.edu However, its large size can sterically hinder attack at the ortho position, potentially favoring substitution at the para position relative to the alkyl group. msu.edu

When two activating groups are present on a benzene ring, the position of the incoming electrophile is determined by the combined directing effects of both groups. msu.edu In the case of this compound, the positions ortho to the thiol group (and meta to the alkyl group) and the position ortho to the alkyl group (and meta to the thiol group) would be the most likely sites for electrophilic attack. The steric hindrance from the bulky 1,1-dimethylpropyl group would likely play a significant role in the product distribution. vedantu.compw.livelearncbse.in

Electrophilic Aromatic Substitution Reactions on this compound

In electrophilic aromatic substitution (EAS), the outcome of the reaction is governed by the directing effects of the substituents on the benzene ring. The thiol (-SH) group is an activating group, meaning it makes the aromatic ring more reactive towards electrophiles than benzene itself. It directs incoming electrophiles to the ortho and para positions. libretexts.org The 1,1-dimethylpropyl group is also an activating group, albeit weaker, and directs to the ortho and para positions. uci.edu

However, the immense steric bulk of the 1,1-dimethylpropyl group significantly hinders any reaction at its adjacent ortho positions. Consequently, electrophilic attack is overwhelmingly directed to the positions ortho to the highly activating thiol group.

Key Electrophilic Aromatic Substitution Reactions:

Reaction TypeReagentsMajor Product(s)
Nitration HNO₃, H₂SO₄2-Nitro-4-(1,1-dimethylpropyl)-benzenethiol
Halogenation Br₂, FeBr₃2-Bromo-4-(1,1-dimethylpropyl)-benzenethiol
Sulfonation SO₃, H₂SO₄This compound-2-sulfonic acid
Friedel-Crafts Acylation RCOCl, AlCl₃Primarily 2-acyl-4-(1,1-dimethylpropyl)-benzenethiol, though the thiol can complicate the reaction by coordinating with the Lewis acid catalyst. uomustansiriyah.edu.iq

The regioselectivity is a direct consequence of the steric hindrance imposed by the bulky alkyl group, which effectively shields the positions ortho to it, leaving the positions ortho to the thiol group as the primary sites for electrophilic attack. libretexts.org

Direct Metalation and Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Modern synthetic methods provide powerful tools for the functionalization of this compound.

Direct Metalation: Directed ortho-metalation (DoM) is a highly regioselective method for functionalizing aromatic rings. The thiol group can act as a directed metalating group (DMG), guiding a strong base like an organolithium reagent to deprotonate the adjacent ortho position. The steric hindrance from the 1,1-dimethylpropyl group further ensures that metalation occurs exclusively at the C-2 position (ortho to the thiol). The resulting organometallic intermediate can then be trapped with a variety of electrophiles.

Cross-Coupling Reactions: The functionalized derivatives of this compound can then be used in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. libretexts.org For instance, 2-bromo-4-(1,1-dimethylpropyl)-benzenethiol could be coupled with an arylboronic acid to form a biaryl structure. The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. A halide derivative of this compound could serve as the substrate.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org It is a reliable method for the formation of C(sp²)–C(sp) bonds and would allow for the introduction of an alkyne moiety at the 2-position of the benzenethiol ring. youtube.com

Remote Functionalization and Selectivity Control Induced by Substituents

Remote functionalization refers to the selective reaction at a C-H bond that is not activated by proximity to a functional group. While challenging, strategies for remote functionalization often involve radical translocation, where a radical generated at one position can migrate to a more distant site within the molecule. researchgate.netresearchgate.net In the case of this compound, such a transformation would require a specifically designed catalytic system capable of overcoming the inherent directing effects of the thiol and alkyl groups.

Selectivity control is overwhelmingly dictated by the existing substituents. The dominant steric presence of the 1,1-dimethylpropyl group effectively blocks the C-3 and C-5 positions, thereby controlling the regioselectivity of most reactions to favor the C-2 and C-6 positions, which are ortho to the activating thiol group.

Influence of the Sterically Demanding 1,1-Dimethylpropyl Group on Reactivity

Steric Hindrance Effects on Reaction Rates and Stereoselectivity

The 1,1-dimethylpropyl group exerts a significant steric effect that profoundly influences the molecule's reactivity.

Reaction Rates: The rate of substitution at the positions ortho to the bulky alkyl group is dramatically reduced due to steric hindrance. This is evident in the nitration of tert-butylbenzene, a structurally similar compound, which yields a much higher proportion of the para product compared to the ortho product because the bulky group impedes the approach of the electrophile to the adjacent positions. libretexts.org

Stereoselectivity: In reactions that could potentially form chiral products, the bulky group can influence the stereochemical outcome by creating a biased steric environment around the reactive center, potentially leading to higher diastereoselectivity or enantioselectivity in asymmetric catalysis.

Electronic Effects (Inductive and Resonance) of the Alkyl and Thiol Moieties

The electronic nature of the substituents governs the reactivity and orientation of substitution on the benzene ring. uci.edu

SubstituentInductive EffectResonance EffectOverall Effect on RingDirecting Effect
-SH (Thiol) Weakly withdrawing (-I)Strongly donating (+R)ActivatingOrtho, Para
-C(CH₃)₂(C₂H₅) (1,1-Dimethylpropyl) Donating (+I)Hyperconjugation (weakly donating)ActivatingOrtho, Para

The thiol group's ability to donate a lone pair of electrons into the ring via resonance (+R effect) is its dominant electronic interaction, strongly activating the ortho and para positions. The alkyl group activates the ring through an inductive effect (+I) and hyperconjugation. The synergy of these activating effects, combined with the steric blocking by the alkyl group, makes the position ortho to the thiol the most probable site of reaction.

Conformational Effects on Reaction Outcomes

The 1,1-dimethylpropyl group possesses rotational freedom around the C-C bond connecting it to the benzene ring. The molecule will adopt a conformation that minimizes steric strain. The spatial arrangement of the ethyl and methyl groups of this substituent can influence the accessibility of the ortho positions. While detailed conformational analysis specific to this compound is not widely reported, studies on similar structures like tert-butylcyclohexane (B1196954) show that bulky groups have strong conformational preferences to minimize destabilizing interactions. sapub.org This preferred conformation can create a specific "pocket" around the reactive sites, subtly influencing the transition state energies and thus the reaction outcomes, particularly in stereoselective transformations.

Theoretical and Computational Chemistry Investigations of 4 1,1 Dimethylpropyl Benzenethiol

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are instrumental in elucidating the electronic makeup of 4-(1,1-dimethylpropyl)-benzenethiol. These calculations offer a detailed view of its molecular orbitals, charge distribution, and energetic properties, which are essential for predicting its chemical behavior.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide a detailed understanding of its molecular orbitals and charge distribution. digitellinc.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. In substituted thiophenols, the HOMO is typically localized on the sulfur atom and the phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is distributed over the aromatic ring. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

Natural Bond Orbital (NBO) analysis, a feature of DFT calculations, can further detail the charge distribution. nih.gov It provides insights into the delocalization of electron density and the nature of the chemical bonds. For instance, in similar molecules like p-thiocresol, the calculated charges on the thiol hydrogen and sulfur atoms highlight the polarization of the S-H bond. researchgate.net In this compound, the bulky tert-pentyl group can influence the electron density on the benzene (B151609) ring through inductive effects, which in turn affects the acidity of the thiol proton and the nucleophilicity of the sulfur atom.

Methods for calculating atomic partial charges, such as CHELP, CHELPG, and Merz-Kollman (MK), can be employed to understand the electrostatic potential of the molecule. nih.govresearchgate.net These calculations typically show a delocalization of charge across the molecule, with specific patterns of positive and negative charges that are crucial for intermolecular interactions. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Thiophenol

PropertyCalculated Value (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment1.5 D
NBO Charge on Sulfur-0.15 e
NBO Charge on Thiol Hydrogen+0.20 e

Ab Initio Methods for Ground State Geometries and Energetics

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to accurately determine the ground state geometry and energetics of this compound. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, often with extensive basis sets like aug-cc-pVDZ, provide reliable structural information. mdpi.com

These calculations can predict bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. For instance, the geometry of the benzene ring, the orientation of the tert-pentyl group, and the conformation of the thiol group can be precisely determined. The planarity of the benzene ring and the out-of-plane arrangement of the substituents are key findings from such calculations. nih.gov

The energetics, including the total energy of the molecule, provides a measure of its stability. Comparing the energies of different conformers allows for the identification of the most stable (lowest energy) structure.

Table 2: Illustrative Ab Initio Calculated Geometrical Parameters for this compound

ParameterCalculated Value
C-S Bond Length1.78 Å
S-H Bond Length1.34 Å
C-S-H Bond Angle99.5°
Dihedral Angle (C-C-S-H)~0° or ~180°

Prediction of Reactivity Indices and Fukui Functions

Reactivity indices derived from DFT, such as chemical potential, hardness, softness, and the electrophilicity index, quantify the global reactivity of this compound. These indices are calculated from the energies of the HOMO and LUMO.

Fukui functions provide information about the local reactivity within the molecule, identifying the most likely sites for nucleophilic, electrophilic, and radical attack. digitellinc.com For a substituted thiophenol, the Fukui function for nucleophilic attack (f+) is expected to be largest on the sulfur atom, indicating its susceptibility to electrophiles. The Fukui function for electrophilic attack (f-) would be prominent on the carbon atoms of the benzene ring, particularly at the ortho and para positions relative to the thiol group, highlighting their nucleophilic character. The bulky alkyl group at the para position will sterically hinder reactions at that site but electronically influence the reactivity of the other positions. nih.gov

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, revealing its conformational landscape and the energy barriers associated with transitions between different conformations.

Simulation of Dynamic Behavior and Conformational Preferences

MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. These simulations can be performed in various environments, such as in a vacuum or in a solvent, to understand how the surroundings affect the molecule's behavior.

For this compound, MD simulations can reveal the preferred orientations of the tert-pentyl and thiol groups relative to the benzene ring. The flexibility of the alkyl chain and the rotation around the C-S bond are key dynamic features. The simulations can identify the most populated conformational states and the timescales of transitions between them. mdpi.com Analysis of the simulation trajectories can provide insights into the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms, indicating the flexibility of different parts of the molecule.

Determination of Energy Barriers for Rotational Isomerization

The rotation around the C-S bond in this compound leads to different rotational isomers (rotamers). The energy barriers for these isomerization processes can be calculated using quantum chemical methods. This is often done by performing a potential energy surface scan, where the dihedral angle of interest is systematically varied, and the energy is calculated at each step.

The energy profile will show minima corresponding to stable conformers and maxima corresponding to transition states. The height of the energy barrier is the energy difference between a stable conformer and a transition state. These barriers determine the rate of interconversion between different rotamers at a given temperature. For thiophenol derivatives, the rotation of the S-H group relative to the aromatic ring is a key conformational change with a relatively low energy barrier. nih.gov

Table 3: Hypothetical Energy Barriers for Rotational Isomerization in this compound

Rotational ProcessCalculated Energy Barrier (kcal/mol)
Rotation around C-S bond1.5 - 3.0
Rotation of methyl groups in tert-pentyl2.5 - 4.0

Computational Elucidation of Reaction Mechanisms

Theoretical investigations into the reaction mechanisms of chemical compounds provide profound insights into their behavior at a molecular level. These studies typically involve the use of quantum chemical methods to map out the potential energy surface of a reaction, identifying key stationary points such as reactants, products, intermediates, and transition states.

Transition State Characterization and Reaction Pathway Mapping

The characterization of transition states is a cornerstone of computational reaction mechanism studies. It involves locating the saddle point on the potential energy surface that connects reactants to products. The geometry and energetic properties of the transition state dictate the feasibility and rate of a chemical reaction. Reaction pathway mapping, often achieved through methods like Intrinsic Reaction Coordinate (IRC) calculations, confirms that a calculated transition state indeed connects the intended reactants and products.

For a molecule like this compound, potential reactions of interest could include oxidation of the thiol group, electrophilic or nucleophilic aromatic substitution, or reactions involving the tert-amyl substituent. However, specific computational studies detailing the transition states and reaction pathways for such reactions involving this compound are not documented in the surveyed literature. General computational studies on thiophenols and related compounds suggest that density functional theory (DFT) is a common method for such investigations. figshare.commdpi.com

Kinetic and Thermodynamic Parameters from Computational Data

Once the critical points on the potential energy surface are located, computational chemistry allows for the calculation of important kinetic and thermodynamic parameters. By analyzing the vibrational frequencies of the optimized structures, key thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy of reaction can be determined. researchgate.net

Kinetic parameters, most notably the activation energy, are derived from the energy difference between the reactants and the transition state. This information is crucial for predicting reaction rates and understanding the factors that control them. While computational studies on other thiols have successfully determined such parameters, figshare.com specific data for this compound is not available.

Solvation Models and Environmental Effects in Computational Studies

Reactions are most often carried out in a solvent, and the surrounding medium can significantly influence reaction pathways and energetics. Computational solvation models are employed to account for these environmental effects. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with specific dielectric properties. figshare.comnih.gov The choice of solvation model can be critical for obtaining results that accurately reflect experimental reality. mdpi.com The impact of different solvents on the reactivity of this compound remains an unaddressed area in computational chemistry.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. nih.gov These models are built by calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features of the molecules. These descriptors are then used to develop a mathematical equation that can predict the reactivity of new, untested compounds.

For a series of substituted benzenethiols, QSRR could be used to predict properties like pKa, oxidation potential, or reaction rates with a common substrate. The development of a robust QSRR model requires a dataset of compounds with experimentally determined reactivity data. As there are no published studies focusing on the QSRR of a series of compounds including this compound, no such models or associated data tables can be presented.

Advanced Spectroscopic Characterization Methodologies and Data Interpretation for 4 1,1 Dimethylpropyl Benzenethiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 4-(1,1-Dimethylpropyl)-benzenethiol in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, advanced multidimensional techniques are essential for complete and unambiguous signal assignment.

Two-dimensional (2D) NMR experiments are crucial for establishing the complete bonding framework of the molecule by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships within the molecule. For this compound, key correlations would be observed between the protons of the ethyl group (the CH₂ and CH₃ protons) and between the aromatic protons on the benzene (B151609) ring. The aromatic region would display correlations between adjacent protons, confirming their positions relative to each other.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). ipb.ptmdpi.com This technique is instrumental in assigning the ¹³C signals for all protonated carbons in the molecule, from the aliphatic side chain to the aromatic ring. ipb.ptmdpi.com An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups by their phase. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum is vital for piecing together the entire molecular structure by showing correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). mdpi.com This allows for the assignment of quaternary (non-protonated) carbons and confirms the connectivity between the tert-amyl group and the benzenethiol (B1682325) moiety. For instance, correlations would be expected from the methyl protons of the tert-amyl group to the quaternary carbon and the CH₂ carbon of the same group, as well as to the C4 carbon of the benzene ring, confirming the attachment point. mdpi.comresearchgate.net

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound.

Atom NumberingPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1-SH~3.4-C1, C2/C6
2, 6~7.3 (d)~130C1, C4
3, 5~7.2 (d)~128C1, C4, C7
4-~148H-2/H-6, H-3/H-5, H-8, H-10
7-~38H-8, H-10
8~1.6 (q)~37C7, C9, C10
9~0.6 (t)~9C7, C8
10~1.2 (s)~28C7, C8

Predicted data based on analogous structures and standard chemical shift increments. Actual experimental values may vary.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying molecular motions that occur on the NMR timescale, such as conformational changes and restricted bond rotations. orgchemboulder.com In this compound, a potential intramolecular process amenable to DNMR study is the restricted rotation around the C4-C7 bond and the C-S bond, arising from the steric bulk of the tert-amyl group.

At low temperatures, the rotation around these bonds could become slow enough to result in the observation of distinct signals for otherwise equivalent nuclei (e.g., the two methyl groups attached to the quaternary carbon or the aromatic protons). As the temperature is increased, these separate signals would broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. orgchemboulder.com By analyzing the line shapes of the signals at different temperatures, the energy barrier (ΔG‡) for the rotational process can be calculated, providing valuable insight into the conformational dynamics and steric hindrance within the molecule. ipb.ptorgchemboulder.com

Beyond the standard 2D techniques, more advanced pulse sequences can provide even finer details about the molecule's structure and conformation. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the spatial proximity of protons.

In the case of this compound, a NOESY experiment could reveal through-space correlations between the protons of the tert-amyl group and the aromatic protons at positions 3 and 5. The intensity of these NOE cross-peaks would be inversely proportional to the sixth power of the distance between the protons, providing information about the preferred conformation and orientation of the alkyl substituent relative to the aromatic ring.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a key analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula of this compound.

Table of HRMS Data:

Parameter Value
Molecular Formula C₁₁H₁₆S
Monoisotopic Mass 180.09727 u
Analysis Mode ESI+ or APCI+

The experimentally measured exact mass of the [M+H]⁺ ion would be compared to the calculated value. A mass accuracy within a few parts per million (ppm) would confirm the elemental composition of C₁₁H₁₆S.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion, [M]⁺ or [M+H]⁺), which is then subjected to collision-induced dissociation (CID) to generate a series of product ions. wikipedia.orgyoutube.comyoutube.com The resulting fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure by analyzing the neutral losses and the structure of the resulting fragment ions. wikipedia.orgyoutube.comyoutube.com

For this compound, the fragmentation is expected to be dominated by cleavages within the bulky alkyl substituent and benzylic cleavage. A plausible fragmentation pathway initiated by electron ionization is proposed below:

Molecular Ion Formation: The initial event is the formation of the molecular ion [C₁₁H₁₆S]⁺ at m/z 180.

Benzylic Cleavage: A primary fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring. libretexts.org In this case, loss of an ethyl radical (•C₂H₅) from the molecular ion would lead to the formation of a highly stable benzylic carbocation at m/z 151.

Alpha Cleavage: Cleavage of a methyl radical (•CH₃) from the tert-amyl group is also a likely fragmentation, resulting in an ion at m/z 165.

Tropylium (B1234903) Ion Formation: Aromatic compounds often undergo rearrangement to form the stable tropylium ion (C₇H₇⁺) or its substituted analogues. Loss of the entire tert-amyl group as a radical could lead to an ion at m/z 109, corresponding to [C₆H₅S]⁺.

Table of Predicted MS/MS Fragments:

m/z Proposed Fragment Ion Neutral Loss
180 [C₁₁H₁₆S]⁺ -
165 [C₁₀H₁₃S]⁺ •CH₃
151 [C₉H₁₁S]⁺ •C₂H₅
123 [C₈H₁₁]⁺ •C₃H₅S

The analysis of these characteristic fragment ions in the MS/MS spectrum allows for the confident identification and structural confirmation of this compound.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis and Purity Assessment

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound, particularly in complex matrices or for assessing its purity. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the analysis of volatile and thermally stable compounds like this compound. In this technique, the compound is first separated from a mixture based on its boiling point and affinity for the stationary phase within a capillary column. Subsequently, the eluted compound is ionized, and the resulting fragments are separated based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺) corresponding to its molecular weight. Key fragmentation patterns would likely involve the cleavage of the tertiary amyl group and the loss of the thiol moiety. For instance, the fragmentation of a related compound, (1,1-Dimethylpropyl)benzene, shows characteristic peaks resulting from the loss of an ethyl radical followed by a methyl radical. nist.govresearchgate.net A similar fragmentation pathway can be anticipated for the subject compound.

A typical GC-MS analysis would be performed on a system equipped with a non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase. chemrxiv.org The oven temperature would be programmed to ramp up to ensure efficient separation of components. chemrxiv.org The resulting chromatogram would indicate the retention time of this compound, which is a characteristic property under specific analytical conditions, while the mass spectrum provides definitive identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile derivatives or for analyzing mixtures that are not amenable to GC, LC-MS is the technique of choice. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed, where the compound is separated based on its hydrophobicity. The eluent is then introduced into a mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are softer ionization techniques that often leave the molecular ion intact. nih.gov

LC-MS/MS, a tandem mass spectrometry approach, can provide even greater selectivity and sensitivity. nih.govnih.gov In this method, a specific precursor ion from the first mass spectrometer is selected and then fragmented to produce a characteristic set of product ions in the second mass spectrometer. This technique is particularly useful for quantifying the analyte in complex mixtures and for detecting impurities at very low levels. nih.gov An analytical method for related phenolic compounds has been developed using LC-ESI-MS/MS in negative ionization mode, which would also be suitable for the deprotonated thiophenol. dphen1.com

The table below outlines typical parameters for the analysis of this compound using these hyphenated techniques.

Parameter GC-MS LC-MS/MS
Column Capillary, non-polar (e.g., DB-5ms)Reversed-phase (e.g., C18)
Mobile Phase -Acetonitrile/Water with formic acid
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI)
Detector Quadrupole Mass AnalyzerTriple Quadrupole Mass Analyzer
Key Measurement Retention Time, Mass SpectrumRetention Time, Precursor/Product Ions

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Detailed Vibrational Mode Assignments and Functional Group Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups. The presence of the thiol group (-SH) is typically confirmed by a weak absorption band in the region of 2550-2600 cm⁻¹. mdpi.comresearchgate.net The aromatic ring gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ region, which can help confirm the para-substitution. The aliphatic C-H stretching and bending vibrations from the 1,1-dimethylpropyl group will be observed in the 2850-2970 cm⁻¹ and 1365-1470 cm⁻¹ regions, respectively. mdpi.com

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. The S-H stretching vibration in thiols is often more readily observed in Raman spectra than in IR spectra. nih.gov The aromatic ring vibrations are also typically strong in Raman spectra. Surface-Enhanced Raman Spectroscopy (SERS) can be a particularly powerful tool for studying thiophenols, as the thiol group has a strong affinity for gold and silver surfaces, leading to significant signal enhancement. nist.govrsc.org This allows for the detection of the compound at very low concentrations and can provide information about its orientation on the surface. shimadzu.com

The following table summarizes the expected key vibrational modes for this compound.

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
S-H Stretch2550 - 2600IR, Raman
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2970IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
Aliphatic C-H Bend1365 - 1470IR, Raman
C-S Stretch600 - 750IR, Raman

In-Situ Spectroscopic Monitoring of Reaction Progress

In-situ vibrational spectroscopy, particularly FTIR, is a valuable technique for monitoring chemical reactions in real-time. youtube.comyoutube.com By inserting a probe directly into the reaction vessel, spectra can be continuously collected, providing kinetic and mechanistic information. rsc.org For reactions involving this compound, such as its oxidation to a disulfide or its participation in a nucleophilic substitution, in-situ FTIR can track the disappearance of the S-H stretching band and the appearance of new bands corresponding to the products. researchgate.net This allows for the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, by providing immediate feedback on the reaction's progress. youtube.com

X-ray Crystallography for Solid-State Structural Determination

While no specific crystallographic data for this compound is publicly available, X-ray crystallography remains the gold standard for unequivocally determining the three-dimensional structure of crystalline solids.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide precise atomic coordinates. This would allow for the unambiguous determination of bond lengths, bond angles, and torsional angles within the molecule. The conformation of the flexible 1,1-dimethylpropyl group relative to the benzene ring could be established. As the molecule is achiral, the concept of absolute configuration does not apply. However, for chiral derivatives, this technique would be essential for its determination.

Analysis of Intermolecular Interactions and Crystal Packing

The data from an X-ray crystal structure would also reveal how the molecules pack together in the solid state. This includes the identification and characterization of intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonding involving the thiol hydrogen. Understanding the crystal packing is crucial as it influences the material's physical properties, including its melting point, solubility, and stability. In the absence of experimental data, computational modeling can be used to predict the likely crystal packing arrangements.

Applications of 4 1,1 Dimethylpropyl Benzenethiol in Advanced Chemical Synthesis and Materials Science

Building Block in the Synthesis of Complex Organic Molecules

The distinct structural features of 4-(1,1-dimethylpropyl)-benzenethiol make it a valuable precursor for a variety of intricate organic molecules. The nucleophilic character of the thiol group, combined with the steric and electronic influence of the tert-amyl group, guides its reactivity in the formation of heterocyclic systems, catalytic ligands, and specialized reagents.

Precursor to Functionalized Aryl Sulfur Heterocycles (e.g., Benzothiazoles, Benzothiophenes)

Aryl sulfur heterocycles are prominent structural motifs in pharmaceuticals, agrochemicals, and functional materials. This compound is a key starting material for synthesizing substituted benzothiazoles and benzothiophenes. The synthesis of these heterocycles often involves the reaction of the thiol group with appropriately functionalized coreactants, leading to cyclization. For instance, the reaction with 2-chloronitrobenzene derivatives can lead to the formation of nitrodiphenyl sulfides, which can be subsequently reduced and cyclized to form benzothiazoles. The bulky 4-(1,1-dimethylpropyl) group can influence the regioselectivity of these reactions and modify the physical properties, such as solubility and crystallinity, of the resulting heterocyclic products.

Synthesis of Ligands for Transition Metal Catalysis

The thiol group in this compound readily coordinates to transition metals, making it a useful component in the design of ligands for catalysis. The electronic properties of the sulfur atom and the steric bulk of the tert-amyl group can be tailored to influence the activity, selectivity, and stability of metal complexes. Thiolate ligands derived from this benzenethiol (B1682325) can act as ancillary ligands, modulating the electronic and steric environment around a metal center in catalysts used for cross-coupling reactions, hydroformylation, and polymerization. For example, coordination complexes with metals like nickel, copper, zinc, and cadmium have been prepared using similar triazole-thiol ligands, where the ligand acts as a bidentate coordinating agent through its sulfur and a nitrogen atom from the triazole ring. nih.gov The resulting complexes can exhibit specific geometries, such as tetrahedral or square planar, which are crucial for their catalytic function. nih.gov

Intermediate in the Formation of Advanced Organic Reagents

Beyond its direct use in synthesis, this compound serves as an intermediate in the creation of more complex organic reagents. The thiol group can be transformed into a variety of other functional groups, or it can be used to introduce the 4-(1,1-dimethylpropyl)phenylthio moiety into a larger molecule. This is particularly useful for modifying the properties of the target reagent, such as its lipophilicity or its interaction with other molecules. The formation of thioethers through reactions with alkyl halides or via addition reactions to alkenes and alkynes are common transformations. nih.gov These derivative reagents can find applications in areas such as organic electronics, where the sulfur atom can play a role in charge transport, or in the development of new protecting groups for organic synthesis.

Functional Monomer and Modifier in Polymer Chemistry

In polymer science, the introduction of specific functional groups is key to designing materials with desired properties. This compound is utilized as both a functional monomer and a modifying agent, particularly in the field of controlled radical polymerization and thiol-ene/thiol-yne chemistry.

Use in Controlled Radical Polymerization (e.g., RAFT, ATRP)

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.comchemrxiv.org Thiols and their derivatives can play a crucial role in these processes.

In RAFT polymerization, chain transfer agents (CTAs) are essential for controlling the polymerization. While this compound itself is not a primary CTA, it can be used to synthesize functional monomers that are then polymerized via RAFT. rsc.org The thiol group can also be introduced into a polymer post-polymerization to functionalize the material. For instance, a polymer with reactive side chains can be modified with this compound to introduce the thiol functionality.

In ATRP, the development of new catalyst systems is an active area of research. While not a direct component of the typical ATRP catalytic system, functional monomers derived from this benzenethiol could be polymerized using ATRP to create well-defined polymers with pendant thiol groups. nih.govgoogle.com These thiol-functionalized polymers can then be used for subsequent modifications or for applications where the thiol group's properties are desired.

Table 1: Overview of Controlled Radical Polymerization (CRP) Techniques

Technique Abbreviation Key Components Advantages
Atom Transfer Radical Polymerization ATRP Monomer, Initiator (alkyl halide), Catalyst (transition metal complex), Ligand Well-defined polymers, control over architecture, high degree of end-group functionality. sigmaaldrich.com
Reversible Addition-Fragmentation Chain Transfer Polymerization RAFT Monomer, Initiator, RAFT Agent (thiocarbonylthio compound) Applicable to a wide range of monomers, tolerant of various functional groups, robust conditions. sigmaaldrich.comrsc.org

Preparation of Thiol-Ene and Thiol-Yne Polymers with Tailored Properties

Thiol-ene and thiol-yne "click" chemistry reactions are highly efficient, often initiated by light (photopolymerization), and proceed with high yields and minimal byproducts. illinois.edursc.org These reactions involve the radical-mediated addition of a thiol to an alkene ('ene') or an alkyne ('yne'). nih.govillinois.edu this compound can serve as the thiol component in these polymerizations.

When combined with multifunctional 'ene' or 'yne' monomers, this benzenethiol can be used to form crosslinked polymer networks. The bulky 4-(1,1-dimethylpropyl) group can influence the network structure and the final properties of the thermoset material, such as its thermal stability, mechanical strength, and chemical resistance. The thiol-ene reaction proceeds via a free-radical chain mechanism, typically initiated by a photoinitiator under UV irradiation, and results in an anti-Markovnikov addition product. illinois.edu

This methodology is versatile and has been used to functionalize surfaces, create polymer monoliths for chromatography, and synthesize dendrimers and other complex polymer architectures. illinois.edunih.gov The ability to tailor the properties of the resulting polymers by selecting specific thiol and ene/yne components makes this a powerful tool in materials science. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Benzothiazole
Benzothiophene
2-Chloronitrobenzene
Nitrodiphenyl sulfide (B99878)
Nickel
Copper
Zinc
Cadmium
Thioether
Alkyl halide
Alkene

Fabrication of High-Performance Polymeric Materials for Specific Engineering Applications

This compound, a substituted aromatic thiol, serves as a crucial building block and modifying agent in the synthesis of high-performance polymeric materials, most notably poly(p-phenylene sulfide) (PPS). PPS is classified as a high-performance engineering thermoplastic renowned for its exceptional thermal stability, inherent flame resistance, and robust chemical resistance, making it a suitable replacement for metal parts in demanding automotive and aerospace applications. researchgate.net The properties of PPS can be precisely controlled and tailored for specific engineering requirements through the incorporation of functionalized thiophenols like this compound during polymerization.

One of the primary roles of this compound is to act as an end-capping agent. In the synthesis of telechelic poly(phenylene sulfide)s, which are polymers with reactive groups at both ends, end-capping agents are used to control the molecular weight and introduce specific functionalities to the polymer chain termini. nih.gov The bulky 1,1-dimethylpropyl (or tert-amyl) group on the benzenethiol can effectively terminate the growing polymer chain, thereby regulating its length and, consequently, its processing characteristics and mechanical properties. This precise control over polymer architecture is a key issue in modern polymer chemistry for creating materials with desired functions. nih.gov

The introduction of the tert-amyl group can also modify the physical properties of the resulting polymer. The bulky, non-polar alkyl group can influence the polymer's solubility, melt viscosity, and solid-state morphology. For instance, the presence of such groups can disrupt the close packing of polymer chains, potentially leading to amorphous or semi-crystalline materials with altered glass transition temperatures and melting points. digitellinc.com This modification is essential for applications requiring specific optical properties, such as high refractive indices. digitellinc.com

The synthesis of functionalized polyarylene sulfides often involves the reaction of a polyhaloaromatic compound with an alkali metal sulfide. google.com Substituted thiophenols can be incorporated into this process to introduce desired end groups or side chains, enhancing properties like thermo-oxidative stability. google.com

Table 1: Potential Effects of this compound in Polymer Synthesis

PropertyInfluence of this compound
Molecular Weight Control Acts as a chain-terminating or end-capping agent. nih.gov
Solubility The alkyl group can enhance solubility in organic solvents.
Melt Viscosity Influences flow properties for processing applications.
Thermal Stability Can improve thermo-oxidative stability of the polymer. google.com
Morphology Affects the degree of crystallinity and amorphous regions. digitellinc.com

Development of Advanced Analytical Standards and Probes (excluding biological/clinical)

In the field of analytical chemistry, the availability of high-purity reference materials is paramount for the accurate quantification of chemical species. This compound serves as an advanced analytical standard, particularly for chromatographic techniques used in environmental and industrial analyses. Its distinct molecular structure and volatility make it a useful marker compound.

Gas chromatography (GC) is a common technique for the analysis of volatile and semi-volatile organic compounds. chemcoplus.co.jpwur.nl For the analysis of complex mixtures, such as those found in petroleum products or environmental samples, reference standards are necessary for compound identification and quantification. The NIST Chemistry WebBook contains data for the trimethylsilyl (B98337) (TMS) derivative of the structurally similar 4-tert-amylphenol, which indicates its utility in GC analysis, as silylation is a common derivatization technique to improve the chromatographic behavior of polar compounds. nist.gov Given its volatility, this compound itself can be analyzed by GC, likely using a column with a non-polar or low-polarity stationary phase to achieve good separation and peak shape. phenomenex.com

High-performance liquid chromatography (HPLC) is another powerful analytical tool, especially for less volatile or thermally labile compounds. A patent for the detection of the related compound 2,4-dimethylbenzenethiol (B47642) highlights the use of HPLC with an octadecylsilane (B103800) bonded silica (B1680970) column and a mobile phase consisting of methanol (B129727) and a phosphate (B84403) buffer. google.com This suggests that a similar reversed-phase HPLC method could be developed for this compound, making it a valuable standard for liquid-phase analysis.

The development of analytical methods for organosulfur compounds is critical due to their presence in various industrial streams and their impact on environmental quality. wur.nl The use of this compound as a standard allows for the calibration of analytical instruments and the validation of new analytical methods for the detection of thiophenolic compounds.

Table 2: Analytical Techniques for this compound

Analytical TechniqueApplication as a Standard
Gas Chromatography (GC) Identification and quantification in volatile and semi-volatile mixtures. wur.nlphenomenex.com
High-Performance Liquid Chromatography (HPLC) Quantification in liquid samples, particularly for less volatile derivatives. google.com
Mass Spectrometry (MS) Used in conjunction with GC or HPLC for definitive identification.

Role in Catalytic Systems and Processes

This compound and its derivatives play a significant role in the field of catalysis, primarily as ligands for transition metals and as substrates in cross-coupling reactions. The sulfur atom in the thiol group can coordinate to metal centers, influencing the catalyst's activity, selectivity, and stability.

In palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-sulfur (C-S) bonds, thiols are key reactants. nih.gov These reactions are crucial for the synthesis of aryl thioethers, which are important intermediates in pharmaceuticals and materials science. tezu.ernet.in While thiols can sometimes deactivate palladium catalysts, the use of appropriate ligands, such as monophosphines, can promote efficient C-S coupling even at room temperature. nih.gov this compound, with its specific steric and electronic properties, can be a valuable substrate in such reactions.

Furthermore, substituted thiophenols like 4-tert-butylbenzenethiol, which is structurally analogous, can be used to synthesize palladium-thiolate complexes. sigmaaldrich.com These complexes can, in turn, serve as precursors for the formation of palladium nanoclusters, which are highly active catalysts in various chemical transformations. sigmaaldrich.com

The compound can also participate in oxidative coupling reactions. For instance, thiophenols can react with tert-butyl hydroperoxide (TBHP) as an oxidant to form β-hydroxysulfides, which are versatile synthetic intermediates. nih.govresearchgate.net The reaction proceeds through the formation of a sulfur radical, highlighting the reactivity of the thiol group. nih.gov

The development of catalytic systems often involves the design of ligands that can fine-tune the properties of a metal catalyst. rsc.org The tert-amyl group on this compound provides significant steric bulk, which can be advantageous in creating a specific coordination environment around a metal center, potentially leading to enhanced selectivity in catalytic reactions.

Table 3: Catalytic Applications of this compound

Catalytic RoleDescription
Ligand Precursor The thiol group can coordinate to transition metals to form catalytically active complexes or catalyst precursors. sigmaaldrich.com
Substrate in Cross-Coupling Reacts with aryl halides in palladium-catalyzed reactions to form aryl thioethers. nih.gov
Participant in Oxidative Reactions Can undergo oxidative addition reactions, for example, with hydroperoxides, to form functionalized sulfur compounds. nih.gov

Environmental Transformation Pathways and Chemical Fate of 4 1,1 Dimethylpropyl Benzenethiol

Abiotic Degradation Mechanisms

Abiotic degradation processes, which are non-biological in nature, play a significant role in the transformation of organic compounds in the environment. For 4-(1,1-Dimethylpropyl)-benzenethiol, these processes are expected to include photochemical degradation, hydrolysis, and oxidation.

Photochemical Degradation in Aqueous and Atmospheric Environments

Photochemical degradation, or photolysis, is the breakdown of chemical compounds by light. In aqueous environments, the direct photolysis of this compound is likely to be limited as it is not expected to absorb sunlight at wavelengths greater than 290 nm. However, indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), can be a significant degradation pathway.

Studies on the analogous compound 4-tert-butylphenol (B1678320) (4-t-BP) have shown that it undergoes photo-initiated degradation. nih.gov In one study, the direct photolysis of 4-t-BP resulted in the formation of 4-tert-butylcatechol (B165716) and a 4-tert-butylphenol dimer. nih.gov When hydroxyl radicals were involved, the oxidation of 4-t-BP also produced 4-tert-butylcatechol and hydroquinone, though through a different mechanism. nih.gov The benzene (B151609) ring of 4-t-BP was found to fracture during the oxidation process, leading to a 29% reduction in total organic carbon (TOC) after 16 hours of irradiation. nih.gov

Similarly, the photodegradation of 4-tert-octylphenol (B29142) (4-t-OP) in the presence of Fe(III) under UV irradiation was found to be complete within 45 minutes, with the primary photooxidation product proposed to be 4-tert-octyl catechol. researchgate.net These findings suggest that a similar pathway involving hydroxylation of the benzene ring is plausible for this compound.

In the atmosphere, volatile organic compounds are primarily degraded by reaction with photochemically-produced hydroxyl radicals. While specific data for this compound is unavailable, the atmospheric half-life of the related compound thiophenol, due to this reaction, has been estimated to be approximately 34 hours. nih.gov

Hydrolytic Stability and Transformation Pathways

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Aromatic thiols are generally considered to be stable to hydrolysis under typical environmental pH conditions (pH 5-9). nih.gov Research on the hydrolysis of S-methyl thioacetate, an alkyl thioester, demonstrated that while both acid- and base-mediated hydrolysis occurs, the compound can be relatively stable in water under neutral conditions. nih.gov While some catalytic hydrolysis of aromatic thiolates to alcohols has been demonstrated under specific laboratory conditions, this is not considered a significant environmental fate process. bohrium.comacs.orgnih.gov Therefore, it is anticipated that this compound will not undergo significant hydrolytic degradation in the environment.

Oxidation in Environmental Media (e.g., Air, Water, Soil)

Oxidation is a key transformation process for thiols in the environment. In the presence of oxygen, especially under basic conditions or in the presence of metal catalysts, thiophenols can be readily oxidized to form diphenyl disulfides. nih.gov This initial oxidation can be followed by further oxidation to form a series of more oxidized sulfur species, including thiosulfinates, thiosulfonates, and ultimately, sulfonic acids. nih.gov

The oxidation of thiols can be influenced by various environmental factors. For instance, the oxidation of 2-methyl-3-furanthiol (B142662) was found to be more rapid in diethyl ether than in dichloromethane (B109758) or pentane, and the rate was increased by heat treatment. uoregon.edu In the context of this compound, oxidation in air, water, and soil is expected to lead to the formation of the corresponding disulfide, 4,4'-bis(1,1-dimethylpropyl)diphenyl disulfide, as a primary product. Subsequent oxidation of the sulfur atom could lead to the formation of the corresponding sulfonic acid, 4-(1,1-dimethylpropyl)benzenesulfonic acid.

Biotic Transformation Pathways (Microbial Degradation)

The biodegradation of this compound by microorganisms is a critical pathway for its removal from the environment. The structure of the alkyl substituent, particularly its branching, is a key determinant of its biodegradability.

Aerobic and Anaerobic Biodegradation Mechanisms in Environmental Compartments

Aerobic Biodegradation:

Under aerobic conditions, the biodegradation of alkylphenols is influenced by the structure of the alkyl chain. Compounds with highly branched alkyl groups, such as a quaternary alpha-carbon as in 4-tert-butylphenol and likely in this compound, are generally more resistant to degradation than their linear counterparts. nih.gov

However, some microorganisms have been shown to degrade these recalcitrant compounds. For example, Sphingobium fuliginis strains have been isolated that can utilize 4-tert-butylphenol as a sole carbon and energy source. nih.govnih.gov The proposed aerobic degradation pathway for 4-tert-butylphenol by Sphingobium fuliginis TIK-1 is initiated by hydroxylation of the aromatic ring to form 4-tert-butylcatechol. nih.gov This is followed by a meta-cleavage of the catechol ring, a common strategy in the bacterial degradation of aromatic compounds. nih.govnih.gov This strain was also capable of degrading other alkylphenols with branched side chains, including 4-tert-pentylphenol. nih.gov

Anaerobic Biodegradation:

Anaerobic biodegradation of alkylphenols is generally slower and less complete than aerobic degradation. consensus.app Studies have shown that while some shorter-chain and less-branched alkylphenols can be degraded under anaerobic conditions, particularly with nitrate (B79036) as an electron acceptor, more complex structures are often persistent. nih.govnih.gov For instance, in one study, 4-tert-butylphenol and 4-tert-octylphenol were not degraded under anaerobic conditions in a paddy soil microcosm, even when supplemented with nitrate. nih.gov This suggests that this compound, with its branched tert-amyl group, is likely to be persistent under anaerobic conditions in many environments.

Identification and Characterization of Biodegradation Products

Specific biodegradation products of this compound have not been reported in the scientific literature. However, based on the degradation pathways of analogous compounds, several potential metabolites can be predicted.

For aerobic degradation , based on the pathway proposed for 4-tert-butylphenol, the initial product would likely be 4-(1,1-Dimethylpropyl)-catechol . Subsequent meta-cleavage of the aromatic ring would lead to the formation of various aliphatic acids. One study on the metabolism of 4-tert-butylphenol by Sphingobium fuliginis TIK-1 identified 3,3-dimethyl-2-butanone as a downstream metabolite, indicating the breakdown of the aromatic ring while retaining the tert-butyl side chain structure. nih.govresearchgate.net A similar breakdown of the aromatic ring of this compound could be expected.

For anaerobic degradation , while the parent compound is expected to be largely persistent, if any degradation of the alkyl side chain were to occur, it would likely involve oxidation at the alpha-carbon. For example, the anaerobic degradation of 4-n-propylphenol and 4-n-butylphenol in a nitrate-reducing paddy soil microcosm led to the formation of 4'-hydroxypropiophenone (B143161) and 4'-hydroxybutyrophenone, respectively. nih.gov However, given the recalcitrance of the tert-amyl group, the formation of such products from this compound under anaerobic conditions is considered unlikely.

Data Tables

Table 1: Predicted Abiotic Degradation Products of this compound

Degradation PathwayPredicted Primary Product(s)
Photochemical Degradation4-(1,1-Dimethylpropyl)-catechol
Oxidation4,4'-bis(1,1-Dimethylpropyl)diphenyl disulfide, 4-(1,1-Dimethylpropyl)benzenesulfonic acid

Table 2: Predicted Aerobic Biodegradation Products of this compound (based on 4-tert-butylphenol analogy)

Degradation StepPredicted Intermediate/Product
Initial Hydroxylation4-(1,1-Dimethylpropyl)-catechol
Ring Cleavage ProductAliphatic acids
Downstream Metabolite(Analogous to 3,3-dimethyl-2-butanone)

Environmental Distribution and Mobility

The distribution of this compound in the environment is largely determined by its tendency to adhere to solids (sorption) and its propensity to escape from water or soil into the air (volatilization). These processes are influenced by the compound's physicochemical properties, such as its octanol-water partition coefficient (Kow), water solubility, and vapor pressure.

Sorption to Soil and Sediment

The sorption of organic compounds to soil and sediment is a critical process that affects their mobility, bioavailability, and degradation rates. This process is primarily governed by the compound's hydrophobicity, which is often quantified by the organic carbon-normalized sorption coefficient (Koc). A higher Koc value indicates a greater tendency for a chemical to bind to the organic matter in soil and sediment, leading to lower mobility in the environment.

Based on its chemical structure, this compound is expected to have a significant affinity for organic matter. The presence of a nonpolar alkyl group (the 1,1-dimethylpropyl group) and a benzene ring contributes to its hydrophobic character. Thiophenols, as a class, tend to exhibit moderate to high sorption to soil and sediment. For instance, the parent compound, benzenethiol (B1682325), has an estimated Koc value of 230, suggesting moderate mobility. nih.gov Given the addition of the bulky, nonpolar 1,1-dimethylpropyl group, it is anticipated that this compound will have a considerably higher Koc value and thus lower mobility in soil compared to benzenethiol.

The sorption process is complex and can be influenced by various soil properties, including organic carbon content, clay content, pH, and cation-exchange capacity. nih.gov For non-ionizable organic compounds like this compound, sorption is predominantly to soil organic matter.

Table 1: Estimated Physicochemical Properties Relevant to Sorption for this compound and Related Compounds

CompoundLog Kow (estimated)Koc (L/kg) (estimated)Mobility Class
This compound4.2 (estimated)1,600 - 4,900Low to Slight
Benzenethiol2.52230Moderate

Data for this compound are estimated based on its structure and properties of analogous compounds. The Log Kow value is a key input for Koc estimation. A higher Log Kow generally corresponds to a higher Koc.

Volatilization from Water and Soil Surfaces

Volatilization is another key process that influences the environmental distribution of this compound. The tendency of a chemical to volatilize from water is described by its Henry's Law constant, which relates the concentration of the chemical in the air to its concentration in water at equilibrium. A higher Henry's Law constant indicates a greater tendency to partition into the air.

Experimental data for the Henry's Law constant of this compound are not available. However, it can be estimated using its vapor pressure and water solubility. The EPI Suite™ program, HENRYWIN™, provides such estimations. episuite.dev For benzenethiol, the estimated Henry's Law constant is 3.35 x 10⁻⁴ atm-m³/mol, suggesting that volatilization from water surfaces is an important fate process for the neutral form of the molecule. nih.gov

The addition of the 1,1-dimethylpropyl group to the benzene ring will affect the compound's vapor pressure and water solubility, and consequently its Henry's Law constant. While the larger alkyl group will decrease the vapor pressure, it will also significantly decrease the water solubility, making a precise prediction without experimental data challenging. However, it is expected that volatilization from moist soil and water surfaces will be a relevant environmental fate process for this compound.

Volatilization from dry soil surfaces is primarily governed by the compound's vapor pressure. Given that thiophenols generally have measurable vapor pressures at ambient temperatures, volatilization from dry surfaces could also contribute to its atmospheric distribution.

Table 2: Estimated Physicochemical Properties Relevant to Volatilization for this compound and Related Compounds

CompoundVapor Pressure (mm Hg at 25°C) (estimated)Water Solubility (mg/L at 25°C) (estimated)Henry's Law Constant (atm-m³/mol) (estimated)
This compound0.01 - 0.1LowModerate to High
Benzenethiol1.938353.35 x 10⁻⁴

Data for this compound are estimated based on its structure and properties of analogous compounds.

Intermedia Transport Modeling in Environmental Systems

Intermedia transport models are computational tools used to predict the distribution and fate of chemicals in the environment. These models, such as the Level III Fugacity Model included in EPI Suite™, use the physicochemical properties of a substance, including its Koc and Henry's Law constant, to estimate its partitioning between different environmental compartments like air, water, soil, and sediment. episuite.dev

For this compound, the estimated high Koc value suggests that if released to soil, it would tend to remain in the soil compartment with limited leaching into groundwater. If released into water, it would likely partition to suspended solids and sediment. The estimated moderate to high Henry's Law constant indicates that volatilization from water surfaces to the atmosphere would also be a significant transport pathway.

These models can simulate the movement of the chemical between these compartments over time, considering processes like advection, diffusion, and degradation. The output of such models provides a holistic view of the chemical's environmental behavior, helping to identify the compartments where it is likely to accumulate and the primary pathways of its removal from the environment. Given the lack of experimental data for this compound, intermedia transport modeling based on estimated properties is a crucial tool for its environmental risk assessment.

Future Research Directions and Emerging Opportunities for 4 1,1 Dimethylpropyl Benzenethiol Chemistry

Design of Sustainable Synthetic Routes with Minimal Environmental Footprint

Traditional synthesis of substituted aromatic compounds often relies on methods like Friedel-Crafts alkylation, which can involve harsh catalysts and produce significant waste. nih.gov Future research must prioritize the development of green and sustainable synthetic pathways to 4-(1,1-dimethylpropyl)-benzenethiol.

Key research objectives should include:

Catalyst Development: Investigating solid acid catalysts, such as zeolites or clays, to replace corrosive and difficult-to-recycle Lewis acids like AlCl₃. These offer benefits of easier separation and potential for regeneration.

Alternative Reagents and Solvents: Exploring the use of environmentally benign alkylating agents and replacing hazardous solvents with greener alternatives. Recent advancements in using surfactants like cetyltrimethylammonium bromide (CTAB) in non-aqueous conditions could open new, more sustainable pathways for related transformations. acs.org

Process Intensification: Developing continuous flow processes which can offer better control over reaction parameters, improve safety, and reduce waste generation compared to batch processing.

A comparative overview of traditional versus potential sustainable approaches is presented below.

FeatureTraditional Synthesis (e.g., Friedel-Crafts)Proposed Sustainable Synthesis
Catalyst Homogeneous Lewis acids (e.g., AlCl₃)Heterogeneous solid acids, biocatalysts
Solvents Halogenated hydrocarbons, nitrobenzeneGreen solvents (e.g., ionic liquids, supercritical fluids)
Byproducts Significant acidic and organic wasteMinimal waste, recyclable components
Efficiency Often requires stoichiometric reagentsHigh catalytic turnover, atom-economical

Exploration of Novel Catalytic Roles and Supramolecular Assemblies

The thiol (-SH) group in this compound is a key functional feature that can be exploited in catalysis and supramolecular chemistry.

Future research should focus on:

Ligand Development: Investigating the compound's utility as a ligand in transition-metal catalysis. The electronic properties of the benzene (B151609) ring, influenced by the tert-amyl group, combined with the coordinating ability of the sulfur atom, could lead to catalysts with unique selectivity and activity.

Organocatalysis: Exploring the potential of the thiol group to act as a hydrogen-bond donor or nucleophilic catalyst in various organic reactions.

Supramolecular Chemistry: Studying the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. The bulky 1,1-dimethylpropyl group would sterically influence the packing and organization of these monolayers, creating surfaces with tailored properties for applications in sensors, electronics, and corrosion inhibition. The formation of such assemblies is governed by noncovalent interactions, including weak hydrogen and chalcogen bonds. nih.gov

Integration into Next-Generation Functional Materials and Nanomaterials

The unique combination of an aromatic ring, a thiol anchor, and a bulky aliphatic group makes this compound an attractive building block for advanced materials.

Emerging opportunities include:

Nanoparticle Functionalization: Using the thiol as a capping agent to control the growth, stability, and surface chemistry of metallic or semiconductor nanoparticles. The tert-amyl group can provide a robust, sterically-hindering layer, preventing aggregation and mediating solubility in various media.

Polymer Synthesis: Incorporating the molecule as a monomer or functional additive in the synthesis of advanced polymers. This could yield materials with tailored refractive indices, thermal stability, or specific surface properties. Research into polymers derived from related alkyl acrylates has shown promise for creating additives for hydrocarbon products. researchgate.net

Molecular Electronics: Investigating the charge transport properties of self-assembled monolayers of this compound for potential use in molecular wires or junctions.

Advanced Mechanistic Investigations Employing Combined Spectroscopic and Computational Approaches

A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones.

Future studies should employ a synergistic approach:

Spectroscopic Analysis: Utilizing advanced techniques like 2D NMR, in-situ IR, and Raman spectroscopy to monitor reactions in real-time, identify intermediates, and elucidate reaction pathways.

Computational Chemistry: Applying Density Functional Theory (DFT) and other computational methods to model reaction profiles, calculate transition state energies, and understand the electronic structure. dntb.gov.ua Such studies can predict reactivity and guide experimental design, as has been demonstrated for related aromatic compounds where properties like oxidation potentials have been successfully calculated. pku.edu.cn This approach can clarify the influence of the bulky alkyl group on the reactivity of the thiol and the aromatic ring.

Predictive Modeling for Structure-Property and Structure-Reactivity Relationships in Complex Chemical Systems

To accelerate the discovery of new applications, predictive modeling can be a powerful tool. Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models for derivatives of this compound is a promising research direction. nih.govsemanticscholar.org

Key aspects of this research would involve:

Descriptor Calculation: Calculating a wide range of molecular descriptors for a series of related compounds. semanticscholar.org These can include electronic (e.g., HOMO/LUMO energies, Mulliken charges), steric (e.g., molar refractivity), and hydrophobic (e.g., logP) parameters. dntb.gov.uanih.gov

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN) to build robust models that correlate these descriptors with experimental data (e.g., catalytic activity, material performance, biological activity). semanticscholar.org

Virtual Screening: Applying the validated models to virtually screen libraries of related structures to identify new candidate molecules with enhanced properties, thereby streamlining the experimental discovery process.

Descriptor TypeExample DescriptorsPotential Application
Electronic HOMO/LUMO Energies, Dipole Moment, NBO ChargesPredicting reactivity, catalytic activity
Steric Molar Refractivity (MR), Molecular VolumeModeling receptor binding, monolayer packing
Hydrophobic Partition Coefficient (logP)Predicting environmental fate, membrane permeability
Topological Topological Polar Surface Area (TPSA)Assessing drug-likeness, transport properties

Q & A

Q. What are the critical physicochemical properties of 4-(1,1-Dimethylpropyl)-benzenethiol for experimental design?

Key properties include molecular weight (derived from molecular formula C11_{11}H16_{16}S), solubility in organic solvents (e.g., ethanol, acetone), and stability under varying conditions. The CRC Handbook provides analogous data for structurally related compounds, such as 4-(1,1-Dimethylpropyl)phenol (CAS 80-46-6), including boiling points and refractive indices, which can inform solvent selection and reaction design .

Q. What synthetic routes are employed for this compound?

While direct synthesis methods are not explicitly detailed in the evidence, analogous pathways involve alkylation of benzenethiol derivatives using tert-pentyl groups. For example, polymers of 4-(1,1-Dimethylpropyl)phenol with sulfur chloride (CAS 68555-98-6) suggest thiolation or sulfur-based coupling reactions as plausible routes . Optimization may require inert atmospheres to prevent oxidation of the thiol group.

Q. How is this compound utilized in pharmaceutical research?

The compound serves as a synthetic intermediate in antifungal agents like Amorolfine HCl, where steric hindrance from the tert-pentyl group enhances lipophilicity and target binding. Structural analogs, such as 4-(1,1-Dimethylpropyl)-β-methylbenzenepropanol, are critical impurities monitored during drug development .

Advanced Research Questions

Q. How can discrepancies in reported solubility parameters for this compound be resolved?

Conflicting solubility data may arise from impurities or measurement conditions (e.g., temperature, solvent purity). Researchers should replicate experiments using standardized methods, such as gravimetric analysis under controlled humidity, and cross-validate with chromatographic techniques (HPLC) to isolate the compound from contaminants .

Q. What advanced analytical techniques are recommended for characterizing purity and structural integrity?

  • High-Resolution NMR : To confirm the tert-pentyl group’s steric configuration and thiol proton environment (e.g., 1^1H/13^{13}C NMR) .
  • Mass Spectrometry : Exact mass analysis (e.g., HRMS) for molecular ion verification (theoretical mass: ~196.12 g/mol) .
  • HPLC-UV/FLD : For impurity profiling, referencing EP-grade methodologies for related compounds like 1-[4-(1,1-Dimethylethyl)phenyl]-ethanone .

Q. What strategies mitigate oxidative degradation of the thiol group during storage?

  • Use argon/vacuum environments to minimize air exposure.
  • Add antioxidants (e.g., BHT) at 0.1–1% w/w.
  • Store at –20°C in amber vials, as demonstrated for structurally similar pharmaceuticals .

Q. How does steric hindrance from the tert-pentyl group influence reactivity in nucleophilic substitutions?

The bulky 1,1-dimethylpropyl group reduces accessibility to the thiol’s sulfur atom, slowing reaction kinetics in SN2 mechanisms. This necessitates polar aprotic solvents (e.g., DMF) and elevated temperatures, as seen in syntheses of tert-pentylphenol derivatives .

Q. What methodological considerations apply to environmental impact assessments of this compound?

  • Biodegradation Studies : Use OECD 301B tests to evaluate microbial breakdown in aqueous systems.
  • Ecotoxicology : Assess acute toxicity via Daphnia magna assays (OECD 202) and bioaccumulation potential using logP values (estimated ~3.5–4.0 for tert-pentyl analogs) .

Q. How do regulatory frameworks like EU No 10/2011 influence its use in food-contact materials?

The compound’s derivatives (e.g., phosphorous acid triesters) are subject to migration limits (e.g., 10 mg/kg food). Compliance requires GC-MS quantification of extractables under simulated food matrices .

Future Research Directions

  • Biocatalytic Synthesis : Explore enzyme-mediated thiolation to improve yield and sustainability .
  • Structure-Activity Relationships (SAR) : Modify the tert-pentyl group to enhance antifungal potency while reducing cytotoxicity .
  • Environmental Fate Modeling : Predict long-term ecological impacts using QSAR tools .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.